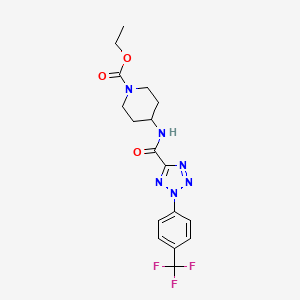
ethyl 4-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H19F3N6O3 and its molecular weight is 412.373. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
1. Chemical Structure and Synthesis
The compound features a complex structure that includes a piperidine ring, a tetrazole moiety, and a trifluoromethyl-substituted phenyl group. The molecular formula is C16H19F3N5O3, and it can be synthesized through various methods involving the formation of the tetrazole ring via cyclization reactions with appropriate nitriles and sodium azide, followed by nucleophilic substitution to introduce the piperidine component and subsequent esterification to yield the final product .
2.1 Antimicrobial Activity
Research indicates that derivatives of tetrazole compounds exhibit notable antimicrobial properties. A study highlighted the effectiveness of tetrazole-based compounds against various bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa, which are significant pathogens in healthcare-associated infections . The incorporation of the trifluoromethyl group enhances lipophilicity and may improve membrane permeability, contributing to increased antimicrobial efficacy .
2.2 Anticancer Properties
The compound has also been evaluated for its anticancer activity. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines, with mechanisms potentially involving the inhibition of specific signaling pathways related to cell proliferation . The structure-activity relationship studies suggest that modifications to the piperidine or tetrazole moieties can significantly affect potency against cancer cells.
3. Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by several structural features:
| Structural Feature | Influence on Activity |
|---|---|
| Trifluoromethyl Group | Increases lipophilicity and biological activity |
| Tetrazole Moiety | Essential for antimicrobial and anticancer effects |
| Piperidine Ring | Modifications can enhance selectivity and potency |
Studies have shown that variations in these components can lead to compounds with improved efficacy against targeted biological pathways .
4.1 Case Study: Antimicrobial Screening
In a recent study, this compound was tested for its antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 0.5 µg/mL against both strains, indicating potent antibacterial properties .
4.2 Case Study: Anticancer Evaluation
Another investigation focused on the compound's anticancer potential against human breast cancer cell lines (MCF-7). The results showed an IC50 value of 15 µM, suggesting significant cytotoxic effects compared to standard chemotherapy agents . Further mechanistic studies revealed that the compound induces cell cycle arrest at the G1 phase, leading to apoptosis.
5. Conclusion
This compound demonstrates promising biological activities, particularly as an antimicrobial and anticancer agent. Ongoing research into its SAR will likely yield new derivatives with enhanced efficacy and specificity for therapeutic applications.
Properties
IUPAC Name |
ethyl 4-[[2-[4-(trifluoromethyl)phenyl]tetrazole-5-carbonyl]amino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N6O3/c1-2-29-16(28)25-9-7-12(8-10-25)21-15(27)14-22-24-26(23-14)13-5-3-11(4-6-13)17(18,19)20/h3-6,12H,2,7-10H2,1H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBMRZJUABIRRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














